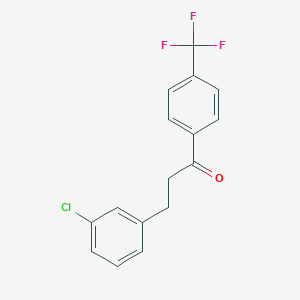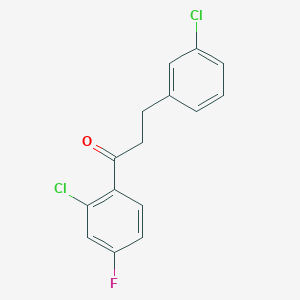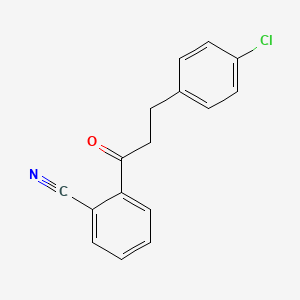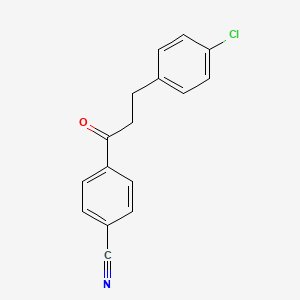
3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Übersicht
Beschreibung
The compound "3-(4-Fluorophenyl)-4'-thiomethylpropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorophenyl compounds and their properties, which can provide insights into the analysis of the compound . Fluorophenyl compounds are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide spectrum of biological activities . They are also utilized in organic electronics, such as thin-film transistors and solar cells .
Synthesis Analysis
The synthesis of fluorophenyl compounds can involve different strategies, including the use of Grignard reagents to form regioisomers, as demonstrated in the synthesis of poly(3-alkyl-4-fluoro)thiophenes . The directing effect of the fluorine group is pronounced in these reactions. Another synthesis method involves the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in acetonitrile to produce fluorophenyl thioureas . Additionally, the synthesis of the title compound in paper involves a reaction with orthophosphoric acid and subsequent purification steps.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques and X-ray diffraction analysis. For instance, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was elucidated using IR, NMR spectroscopy, and X-ray diffraction, revealing a hydrazone structure with intramolecular H-bonds . Similarly, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction, showing the importance of intramolecular hydrogen bonds in stabilizing the structure .
Chemical Reactions Analysis
The reactivity of fluorophenyl compounds can be influenced by their structural characteristics. For example, the hydrazone form of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was found to be highly reactive due to the effective atomic charges calculated using quantum-chemical methods . The presence of fluorine can also affect the copolymerization behavior, as seen in the electrochemical synthesis of copolymers from 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene .
Physical and Chemical Properties Analysis
Fluorophenyl compounds exhibit a range of physical and chemical properties. Backbone fluorination in poly(3-alkyl-4-fluoro)thiophenes leads to an increase in ionization potential and a tendency to aggregate in solution, which is attributed to a more co-planar backbone . The electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene show good electrochemical behaviors, high conductivity, and excellent ambient stability . The crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone reveals intermolecular O–H⋯O bonds that are crucial for the stability of the structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Electropolymerization : 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone derivatives, such as 3-(4-fluorophenyl)thieno[3,2-b]thiophene and 3,3’-(4-fluorophenyl)dithieno[3,2-b;2’,3’-d]thiophene, have been synthesized and electropolymerized. These polymers show potential for energy storage and electrochromic devices due to their electrical properties and surface characteristics (Topal et al., 2021).
Structural Analysis
- Crystal Structure Studies : The crystal structure of similar compounds, like (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been explored, highlighting the significance of substituted thiophenes in material science and pharmaceuticals (Nagaraju et al., 2018).
Electrochemical Properties
- Electrochemical Synthesis and Characteristics : Copolymers derived from 3-(4-fluorophenyl)thiophene exhibit good electrochemical behavior, high conductivity, and stability, making them suitable for electronic applications (Wei et al., 2006).
Material Science Applications
- Polymer Development for Various Applications : Poly(arylene ether sulfone)s incorporating 4-fluorophenyl sulfide pendant groups have been developed for potential use in fuel cell applications, demonstrating the versatility of these compounds in material science (Li et al., 2006).
Biomedical Research
- Investigation of Apoptosis Inducers : Derivatives like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone have been studied for their potential as apoptosis inducers in biological systems, indicating their relevance in biomedical research (Zhang et al., 2012).
Photophysical Studies
- Photophysical Properties for LCDs : Certain derivatives have been investigated for their photoalignment properties in liquid crystal displays (LCDs), showcasing their potential in the field of optoelectronics (Hegde et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNJOKWVWGGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644573 | |
| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898768-11-1 | |
| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















